molecular formula C20H23ClN2O5 B15085782 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B15085782
M. Wt: 406.9 g/mol
InChI Key: PWZMUFBBZOXPIF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a chloromethyl group, a cyano group, and a diethoxyphenyl group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the amino, chloromethyl, cyano, and diethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

  • Ethyl 6-amino-2-(bromomethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-2-(iodomethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate

These compounds share similar structures but differ in the halogen substituent on the methyl group

Properties

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H23ClN2O5/c1-4-25-14-8-7-12(9-15(14)26-5-2)17-13(11-22)19(23)28-16(10-21)18(17)20(24)27-6-3/h7-9,17H,4-6,10,23H2,1-3H3

InChI Key

PWZMUFBBZOXPIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)CCl)N)C#N)OCC

Origin of Product

United States

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